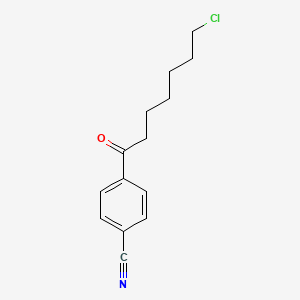![molecular formula C10H14ClN3O B3023984 [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol CAS No. 954228-21-8](/img/structure/B3023984.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol
Übersicht
Beschreibung
1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol, also known as CPPM, is an important organic compound used in scientific research. It is a member of the piperidine family and is used in a variety of laboratory procedures. CPPM is a highly versatile compound, with a wide range of applications in both organic synthesis and biochemical research. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol” is a chemical compound that can be used in the synthesis of various other compounds. It is often used as a starting material or intermediate in the synthesis of more complex molecules .
Drug Discovery
This compound has been used in drug discovery research. For example, it has been used in the development of GPR119 agonists, which have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
In Vivo Efficacy Studies
The compound has been used in in vivo efficacy studies. Its ability to achieve high in vivo plasma concentrations allowed for the progression of the compound into in vivo efficacy studies .
Antiplasmodial Activity
Structurally similar compounds, such as 1, 4-disubstituted piperidines, have been studied for their antiplasmodial activity. This suggests potential applications of “[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol” in the field of antimalarial drug development .
Biological Research
“[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol” can be used in biological research as a tool to study the function of various biological systems. Its interactions with different proteins and enzymes can provide valuable insights into their function .
Pharmaceutical Manufacturing
This compound can be used in the manufacturing of pharmaceuticals. It can serve as a building block in the synthesis of active pharmaceutical ingredients .
Wirkmechanismus
Target of Action
Similar compounds have been shown to have high selectivity for resistant strains of plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
It’s worth noting that the hydroxyl group at c-7’ in similar alcohol analogues contributes greatly to their antiplasmodial activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of plasmodium falciparum , which suggests that they may interfere with the parasite’s metabolic pathways.
Result of Action
Similar compounds have shown high activity (ic 50 s between 1 and 5 μg/ml) and high selectivity for the parasite (sis = 15 to 182) .
Eigenschaften
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(13-10)14-5-2-8(7-15)3-6-14/h1,4,8,15H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZCHRTFIIRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















